2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a 4-methylpiperazinyl substituent at position 5. The compound’s structure is characterized by a fused bicyclic heteroaromatic core, which is frequently modified to optimize pharmacological properties such as solubility, bioavailability, and target affinity .
This compound is synthesized via condensation reactions involving 5-aminopyrazoles or enamine intermediates derived from 3,4-dimethoxyacetophenone, as reported in optimized synthetic protocols .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-11-20(24-9-7-23(2)8-10-24)25-19(21-14)13-16(22-25)15-5-6-17(26-3)18(12-15)27-4/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHJMUWWSXHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting appropriate precursors under specific conditions, such as heating with phosphorus oxychloride (POCl3) to form the core structure.
Substitution reactions:
Purification: The final product is typically purified using column chromatography and recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-methylpiperazinyl group at position 7 and electron-deficient pyrazolo[1,5-a]pyrimidine core facilitate nucleophilic substitution. For example:
-
Chlorination : Under POCl₃, the hydroxyl group at position 7 is replaced by chlorine, yielding 5,7-dichloro derivatives (61% yield) .
-
Morpholine Substitution : Reacting 7-chloro derivatives with morpholine in the presence of K₂CO₃ achieves selective substitution at position 7 (94% yield) .
Amide Coupling Reactions
The primary amine in the 4-methylpiperazinyl group participates in amide bond formation:
-
HBTU-Mediated Coupling : Using HBTU and DIPEA in DCM, the compound reacts with anilines or benzylamines to form carboxamide derivatives. For instance, coupling with aniline yields 5a (75% yield) .
| Reactant | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Aniline | N-Phenylcarboxamide | 75 | HBTU, DCM, 24 h, rt |
| 4-Fluoroaniline | N-(4-Fluorophenyl)amide | 68 | HBTU, DCM, 24 h, rt |
Electrochemical C-H Functionalization
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective C(sp²)-H chalcogenation under electrochemical conditions :
Selenylation
-
Reagents : Diphenyl diselenide, TBABF₄ (20 mol%), CH₃CN.
-
Conditions : Galvanostatic electrolysis (10 mA, 1 h, graphite electrodes).
-
Regioselectivity : Exclusive C-3 selenylation observed due to radical stabilization at the electron-rich position.
| Substituent on Phenyl Ring | Product Yield (%) |
|---|---|
| -OMe (para) | 86 |
| -CN | 92 |
| -Br (para) | 89 |
Sulfenylation
-
Reagents : Diphenyl disulfide, TBABF₄.
-
Conditions : Similar to selenylation but with adjusted current density.
-
Outcome : C-3 sulfenylated derivatives form with moderate-to-high yields (46–86%) .
Cyclization and Ring Formation
The compound serves as a precursor in heterocyclic synthesis:
-
Pyrazolo[1,5-a]pyrimidine Core Assembly : Cyclization with methyl 5-amino-1H-pyrazole-3-carboxylate in acetic acid forms the core structure (32% yield) .
-
Dimethylamine Elimination : Reaction with enaminones (e.g., 5a–j ) under reflux generates fused pyrazolo-pyrimidines via Michael addition and cyclization .
Oxidation and Functional Group Interconversion
-
Methoxy Group Demethylation : Strong acids (e.g., HBr/AcOH) cleave methoxy groups to hydroxyl derivatives, enabling further functionalization.
-
Carboxylic Acid Formation : Hydrolysis of ester groups (e.g., methyl ester at position 2) under basic conditions yields carboxylic acids for downstream coupling .
Stability Under Biological Conditions
-
pH-Dependent Hydrolysis : The compound remains stable at physiological pH (7.4) but undergoes slow hydrolysis in acidic environments (pH < 5).
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the 4-methylpiperazinyl group to N-oxide derivatives, as predicted by molecular docking studies .
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines. In a study evaluating multiple pyrazolo[1,5-a]pyrimidine derivatives, it was found that certain derivatives exhibited potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values comparable to established inhibitors like ribociclib and larotrectinib. For instance:
| Compound | Target | IC50 (µM) |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | CDK2 | 0.09 |
| This compound | TRKA | 0.45 |
These findings indicate the compound's potential as a lead candidate for developing novel anticancer therapeutics targeting specific kinases involved in tumor progression .
Neuropharmacological Properties
Research has suggested that derivatives of pyrazolo[1,5-a]pyrimidine may possess anxiolytic properties with minimal motor side effects. Behavioral studies on related compounds indicate their efficacy in reducing anxiety-like behaviors in animal models without significant sedation or impairment of motor function . This positions the compound as a promising candidate for treating anxiety disorders.
Case Study 1: Dual Inhibition of Kinases
A comprehensive study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their inhibitory effects on CDK2 and TRKA. The results indicated that the derivatives not only inhibited kinase activity but also showed notable antiproliferative effects across a panel of 60 human cancer cell lines. The study highlighted the structure-activity relationship that could guide further optimization of these compounds for enhanced efficacy .
Case Study 2: Behavioral Assessment
In a behavioral pharmacology study, compounds similar to this compound were tested for their anxiolytic effects in rodent models. The findings revealed that while these compounds effectively reduced anxiety-like behaviors, they did so without the typical side effects associated with traditional anxiolytics. This suggests a favorable safety profile for potential therapeutic use .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Solubility and Bioavailability
- The target compound’s 4-methylpiperazinyl group confers superior aqueous solubility compared to analogues with trifluoromethyl (e.g., 295.23 g/mol compound ) or benzoylpiperazinyl groups (e.g., 530.48 g/mol compound ).
- The 3,4-dimethoxyphenyl substituent in the target compound and 7-chloro analogue enhances membrane permeability due to moderate lipophilicity, whereas the trifluoromethyl group in C₁₄H₉F₄N₃ increases metabolic stability but reduces solubility.
Key Research Findings and Trends
Substituent Effects :
- Position 7 : Piperazinyl groups enhance solubility and CNS activity, while halogens (e.g., Cl in 357.83 g/mol compound ) or trifluoromethyl groups improve target affinity but reduce bioavailability.
- Position 2 : Aromatic groups (e.g., 3,4-dimethoxyphenyl) optimize π-π interactions with hydrophobic binding pockets .
Clinical Potential: The target compound’s balance of solubility and brain penetration makes it a candidate for CNS disorders, whereas compound 187a is prioritized for oral administration due to its pharmacokinetic profile.
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.4 g/mol. The compound features a pyrazolo-pyrimidine scaffold which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, the compound has demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro assays have shown that this compound exhibits potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of CDK2, thereby blocking its activity and leading to cell cycle arrest in the G1 phase .
Case Studies
A notable study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The results indicated that modifications at specific positions on the pyrazolo ring enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Q & A
Q. Key Data :
What advanced techniques are recommended for resolving structural ambiguities in pyrazolo[1,5-a]pyrimidines?
Advanced Question
To confirm complex structures:
X-ray Crystallography : Provides precise bond lengths, angles, and packing arrangements. For example, a derivative with orthorhombic crystal system (Pbca space group, a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å) was resolved using a Rigaku Saturn diffractometer .
Multinuclear NMR : ¹H and ¹³C NMR can distinguish regioisomers. For instance, methylpiperazinyl protons appear as a multiplet at δ 2.3–2.5 ppm, while methoxy groups resonate as singlets near δ 3.8 ppm .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ for C₂₁H₂₅N₅O₂: calculated 404.2085, observed 404.2082) .
How can researchers optimize synthetic yields for pyrazolo[1,5-a]pyrimidines with bulky substituents?
Advanced Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl/heteroaryl groups .
- Purification : Gradient column chromatography or recrystallization from ethanol/dioxane mixtures increases purity (e.g., 67% yield after recrystallization ).
Case Study : A trifluoromethyl-substituted derivative achieved 70% purity using silica gel chromatography (hexane:EtOAc = 4:1) followed by ethanol recrystallization .
How should researchers design experiments to evaluate kinase inhibition activity?
Advanced Question
- Assay Selection : Use fluorescence-based ADP-Glo™ assays for kinase activity profiling.
- Dose-Response Curves : Test compound concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Controls : Include staurosporine (pan-kinase inhibitor) and vehicle controls.
- Replication : Use ≥3 independent experiments with technical triplicates to ensure statistical robustness (see randomized block design principles ).
Example : A related pyrazolo[1,5-a]pyrimidine showed IC₅₀ = 12 nM against KDR kinase, validated via comparative analysis with known inhibitors .
How to address contradictory biological activity data across similar derivatives?
Advanced Question
Structural Comparison : Overlay crystal structures to identify steric/electronic differences (e.g., trifluoromethyl vs. methylpiperazinyl groups altering binding pocket interactions) .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values.
Meta-Analysis : Aggregate data from multiple studies (e.g., using systematic review frameworks) to identify trends in substituent effects .
Case Study : A methyl-substituted analog showed 10-fold lower activity than its trifluoromethyl counterpart due to reduced hydrophobic interactions .
What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?
Advanced Question
- Analog Synthesis : Systematically vary substituents (e.g., replace 3,4-dimethoxyphenyl with 4-fluorophenyl) and test activity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., pyrimidine N1) and hydrophobic regions.
- Data Correlation : Plot substituent logP values against bioactivity to assess hydrophobicity-driven trends.
Example : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (Cl, CF₃) showed enhanced antitrypanosomal activity compared to electron-donating groups (OCH₃) .
How to validate the purity of synthesized compounds for pharmacological studies?
Basic Question
- HPLC-UV/HRMS : Use a C18 column (ACN:H₂O gradient) with UV detection at 254 nm; purity ≥95% is acceptable.
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 62.77% calc., 62.75% obs. ).
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C indicates high purity) .
What are the challenges in scaling up pyrazolo[1,5-a]pyrimidine synthesis, and how can they be mitigated?
Advanced Question
- Reaction Exotherms : Use jacketed reactors with controlled cooling to manage heat during cyclization.
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of methylpiperazine) to minimize side reactions.
- Solvent Recovery : Implement distillation systems to reuse pyridine or ethanol, reducing costs .
Scale-Up Data : A 100-g batch of a related compound achieved 65% yield with <2% impurities after process optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
